molecular formula C15H17NO B8514669 4-Benzyloxy-2,6-dimethylaniline

4-Benzyloxy-2,6-dimethylaniline

Cat. No.: B8514669
M. Wt: 227.30 g/mol
InChI Key: DUKNOUUATFZXEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyloxy-2,6-dimethylaniline is an aniline derivative featuring a benzene ring substituted with an amino group (-NH₂) at position 1, methyl groups at positions 2 and 6, and a benzyloxy group (-OCH₂C₆H₅) at position 4 (Figure 1). The benzyloxy group imparts steric bulk and electron-donating properties via resonance, influencing the compound’s reactivity and applications in organic synthesis, particularly as a precursor in pharmaceutical intermediates . Its structural uniqueness lies in the combination of electron-donating (methyl, benzyloxy) and activating (amino) groups, making it valuable in cross-coupling reactions and drug design.

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

2,6-dimethyl-4-phenylmethoxyaniline

InChI

InChI=1S/C15H17NO/c1-11-8-14(9-12(2)15(11)16)17-10-13-6-4-3-5-7-13/h3-9H,10,16H2,1-2H3

InChI Key

DUKNOUUATFZXEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)C)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-benzyloxy-2,6-dimethylaniline with structurally analogous 2,6-dimethylaniline derivatives substituted at position 3. Key differences in substituent effects, reactivity, and applications are highlighted.

Structural and Electronic Effects

Compound Substituent at Position 4 Electronic Effect Molecular Weight (g/mol) Key Properties
This compound Benzyloxy (-OCH₂C₆H₅) Electron-donating (resonance) 257.33 High steric bulk; activates ring for electrophilic substitution .
4-Bromo-2,6-dimethylaniline Bromo (-Br) Weakly electron-withdrawing 230.10 Participates in Heck reactions; requires Pd catalysts for cross-coupling .
4-Fluoro-2,6-dimethylaniline Fluoro (-F) Electron-withdrawing (inductive) 153.17 Enhances metabolic stability; used as a pharmaceutical intermediate .
4-Hydroxy-2,6-dimethylaniline Hydroxy (-OH) Electron-donating (resonance) 153.18 Prone to oxidation; major urinary metabolite in mammals .
4-Iodo-2,6-dimethylaniline Iodo (-I) Weakly electron-withdrawing 247.08 Bulky substituent; used in electrophilic substitutions .
4-Chloro-2,6-dimethylaniline Chloro (-Cl) Electron-withdrawing 169.64 Common intermediate in agrochemicals; less reactive than bromo analog .
4-tert-Butyl-2,6-dimethylaniline tert-Butyl (-C(CH₃)₃) Electron-donating (inductive) 191.29 High steric hindrance; used in catalyst design .

Metabolic and Toxicological Profiles

  • This compound : The benzyloxy group likely requires enzymatic cleavage (e.g., via cytochrome P450) for metabolism, contrasting with the hydroxy analog’s direct conjugation .
  • 4-Iodo-2,6-dimethylaniline : Iodine’s size may slow metabolic degradation, increasing bioaccumulation risks .

Industrial and Environmental Considerations

  • Cost and Sustainability : Bromo and iodo derivatives require heavy metal catalysts (Pd, Cu), raising production costs and environmental concerns. Benzyloxy and tert-butyl analogs avoid these issues but may involve benzylation steps with benzyl halides .
  • Storage Stability : Iodo and tert-butyl derivatives demand inert storage conditions due to sensitivity to oxidation, whereas benzyloxy and fluoro analogs are more stable .

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